Jak/hdac-IN-1 - 2284621-75-4

Jak/hdac-IN-1

Catalog Number: EVT-275727
CAS Number: 2284621-75-4
Molecular Formula: C19H21Cl2N7O2
Molecular Weight: 450.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MUN21754, also known as JAK/HDAC-IN-1, is a potent and selective dual JAK2/HDAC inhibitor, MUN21754 exhibits antiproliferative and proapoptotic activities in several hematological cell lines. MUN21754 has CAS#2284621-75-4 and inchi key MTOQNLGMTJOJOF-UHFFFAOYSA-N. This product has no formal name. For the convenience of communication, we name it MUN21754. The 3 letters from its inch key and last 5 digit CAS# was used for name.

Ruxolitinib

    Compound Description: Ruxolitinib is a potent, selective inhibitor of Janus Kinase 1 and 2 (JAK1/2) [, , ]. It is FDA-approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease. Ruxolitinib inhibits the JAK/STAT signaling pathway, which is constitutively activated in several hematologic malignancies [, ].

    Relevance: Assuming "Jak/hdac-IN-1" is a dual JAK/HDAC inhibitor, Ruxolitinib is structurally related as it contains the moiety responsible for JAK inhibition. Studies have shown synergy between Ruxolitinib and HDAC inhibitors, supporting a potential therapeutic benefit to a single molecule possessing both activities [, , ].

Fedratinib

    Compound Description: Fedratinib is a highly selective JAK2 inhibitor, initially approved for the treatment of myelofibrosis [].

    Relevance: Fedratinib, like the presumed "Jak/hdac-IN-1", targets JAK. One study used Fedratinib as a scaffold to develop novel HDAC/JAK/BRD4 triple inhibitors, suggesting exploration of the Fedratinib structure for multi-target activity is underway [].

Vorinostat (SAHA)

    Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase inhibitor (HDACi) with broad activity against class I and II HDAC enzymes [, , , , , , ]. It is FDA-approved for cutaneous T-cell lymphoma.

    Relevance: Vorinostat serves as a structural basis for the HDAC-inhibiting portion of "Jak/hdac-IN-1". Several studies have explored combining Vorinostat with JAK inhibitors for synergistic effects, providing a rationale for a dual inhibitor like "Jak/hdac-IN-1" [, , , ].

Pacritinib

    Compound Description: Pacritinib is an ATP-competitive inhibitor with activity against JAK2 and FLT3 [].

    Relevance: Pacritinib, similar to the presumed structure of "Jak/hdac-IN-1", contains a JAK-inhibiting region. Researchers have used Pacritinib as a scaffold to design dual JAK/HDAC inhibitors, highlighting the interest in combining these activities into a single molecule like "Jak/hdac-IN-1" [].

Belinostat

    Compound Description: Belinostat is a pan-HDAC inhibitor [, , ]. It induces apoptosis in cancer cells by inhibiting HDAC activity [].

    Relevance: Like the HDAC portion of "Jak/hdac-IN-1", Belinostat broadly targets this enzyme family. Preclinical data showing synergy between Belinostat and JAK inhibitors provides support for developing dual-action molecules like "Jak/hdac-IN-1" [, , ].

Entinostat

    Compound Description: Entinostat is a class I HDAC inhibitor [, ]. It exhibits antitumor activity, particularly in combination with other therapies [].

    Relevance: While the precise HDAC specificity of "Jak/hdac-IN-1" is not stated, Entinostat's activity in combination with other agents, and its structural similarity to the HDAC-targeting portion of "Jak/hdac-IN-1" make it relevant [, ].

Panobinostat (LBH589)

    Compound Description: Panobinostat is a pan-HDAC inhibitor that exhibits anti-cancer activity in hematologic malignancies [, , , ].

    Relevance: Panobinostat and "Jak/hdac-IN-1" share the feature of targeting HDACs. Studies combining Panobinostat with JAK inhibitors highlight the potential of dual-targeting approaches as embodied in "Jak/hdac-IN-1" [, , , ].

Resminostat

    Compound Description: Resminostat is a HDAC inhibitor [].

    Relevance: Resminostat, like the HDAC portion of "Jak/hdac-IN-1", acts on this enzyme family. Synergy between Resminostat and JAK inhibitors, as with the other HDACi listed, makes it a relevant comparator [].

CUDC-907

    Compound Description: CUDC-907 is a dual PI3K and HDAC inhibitor [].

Trichostatin A (TSA)

    Compound Description: Trichostatin A (TSA) is a broad-spectrum HDAC inhibitor [, ]. It impacts gene expression by altering histone acetylation.

    Relevance: TSA's mechanism of action, HDAC inhibition, is directly relevant to the presumed activity of "Jak/hdac-IN-1". Studies using TSA help elucidate the interplay between HDACs and JAK/STAT signaling [, ].

Overview

Jak/hdac-IN-1 is a compound designed as a dual inhibitor targeting Janus kinases and histone deacetylases. These enzymes are critical in various cellular processes, including cell signaling, gene expression, and the regulation of cell growth and differentiation. The inhibition of both pathways can potentially enhance therapeutic efficacy, particularly in cancer treatment.

Source

Jak/hdac-IN-1 was developed through rational drug design strategies that merge different pharmacophores into a single molecule. This approach aims to create compounds that can effectively inhibit both Janus kinase and histone deacetylase activities, which are often dysregulated in cancer and other diseases .

Classification

Jak/hdac-IN-1 belongs to the class of dual inhibitors, specifically targeting Janus kinase 1, Janus kinase 2, and histone deacetylase 6. It is classified under small molecules that exhibit significant biological activity against these targets, making it a candidate for further pharmacological studies .

Synthesis Analysis

Methods

The synthesis of Jak/hdac-IN-1 involves several key steps that typically include:

  1. Designing the Compound: Utilizing structure-activity relationship studies to identify effective pharmacophores.
  2. Chemical Synthesis: Employing techniques such as coupling reactions to merge various chemical groups that confer inhibitory activity against both targets.
  3. Purification: Using chromatographic methods to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis often involves the use of triazolopyridine derivatives as a backbone due to their favorable interaction profiles with both Janus kinases and histone deacetylases. The best-performing compounds have been shown to exhibit low nanomolar inhibitory concentrations against these targets .

Molecular Structure Analysis

Structure

Jak/hdac-IN-1 features a complex molecular structure that incorporates elements conducive to binding both Janus kinases and histone deacetylases. The specific arrangement of functional groups allows for optimal interaction with the active sites of these enzymes.

Data

The molecular formula and structural data are crucial for understanding how Jak/hdac-IN-1 interacts with its targets. For example, the incorporation of hydroxamic acid moieties is common in histone deacetylase inhibitors, enhancing binding affinity through chelation with zinc ions present in the enzyme's active site .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Jak/hdac-IN-1 include:

  • Inhibition Mechanisms: The compound acts by binding to the active sites of Janus kinases and histone deacetylases, preventing substrate access and subsequent enzymatic activity.
  • Metabolic Stability: Studies indicate that Jak/hdac-IN-1 exhibits improved metabolic stability compared to traditional inhibitors like suberoylanilide hydroxamic acid (SAHA), which is crucial for its potential therapeutic efficacy .

Technical Details

Kinetic studies often reveal the binding affinities (IC50 values) for Jak/hdac-IN-1 against its targets, providing insights into its potency and effectiveness in inhibiting enzymatic activity.

Mechanism of Action

Process

Jak/hdac-IN-1 exerts its effects through competitive inhibition of Janus kinases and histone deacetylases. By occupying the active sites of these enzymes, it disrupts normal signaling pathways involved in cell proliferation and survival.

Data

In vitro studies have demonstrated that Jak/hdac-IN-1 leads to significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

Jak/hdac-IN-1 is typically characterized by:

  • Molecular Weight: Specific molecular weights vary based on structural modifications.
  • Solubility: Solubility profiles are essential for determining bioavailability and formulation strategies.

Chemical Properties

Key chemical properties include:

  • Stability: The compound’s stability under physiological conditions influences its therapeutic potential.
  • Reactivity: Reactivity with biological targets is assessed through various biochemical assays .
Applications

Scientific Uses

Jak/hdac-IN-1 has significant potential applications in:

  • Cancer Therapy: Its dual inhibition mechanism may provide enhanced treatment options for cancers resistant to single-target therapies.
  • Research Tools: It serves as a valuable tool for studying the interplay between Janus kinase signaling and histone modification processes in cellular biology .

Properties

CAS Number

2284621-75-4

Product Name

Jak/hdac-IN-1

IUPAC Name

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide

Molecular Formula

C19H21Cl2N7O2

Molecular Weight

450.324

InChI

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26)

InChI Key

MTOQNLGMTJOJOF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl

Solubility

Soluble in DMSO

Synonyms

JAK/HDAC-IN-1; MUN21754; MUN-21754; MUN 21754;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.